molecular formula C19H16N2O2 B12915544 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one CAS No. 114014-83-4

1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one

Cat. No.: B12915544
CAS No.: 114014-83-4
M. Wt: 304.3 g/mol
InChI Key: ZLFWJYQELVEEQK-UHFFFAOYSA-N
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Description

1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone is a complex organic compound that features an indole moiety, a phenyl group, and a dihydroisoxazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and dihydroisoxazole intermediates. One common method involves the reaction of indole derivatives with phenyl-substituted dihydroisoxazole under specific conditions . The reaction conditions often include the use of palladium(II) acetate as a catalyst and triethylamine as a base, with the reaction carried out under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone include other indole derivatives and dihydroisoxazole-containing molecules. Some examples are:

The uniqueness of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

114014-83-4

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

1-[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethanone

InChI

InChI=1S/C19H16N2O2/c1-12(22)17-18(13-7-3-2-4-8-13)21-23-19(17)15-11-20-16-10-6-5-9-14(15)16/h2-11,17,19-20H,1H3

InChI Key

ZLFWJYQELVEEQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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